

# spectroscopic comparison of (3-chloro-4-methoxyphenyl)methanol and its precursors

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## Compound of Interest

Compound Name:	(3-chloro-4-methoxyphenyl)methanol
Cat. No.:	B084136

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A Spectroscopic Comparison of **(3-chloro-4-methoxyphenyl)methanol** and Its Precursors

This guide provides a detailed spectroscopic comparison of **(3-chloro-4-methoxyphenyl)methanol** and its synthetic precursors, 3-chloro-4-methoxybenzaldehyde and 3-chloro-4-methoxybenzoic acid. The data presented is essential for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **(3-chloro-4-methoxyphenyl)methanol** and its precursors.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
(3-chloro-4-methoxyphenyl)methanol	7.35	d	1H	Ar-H
7.20	dd	1H	Ar-H	
6.90	d	1H	Ar-H	
4.55	s	2H	-CH <sub>2</sub> OH	
3.85	s	3H	-OCH <sub>3</sub>	
~2.0 (variable)	br s	1H	-OH	
3-chloro-4-methoxybenzaldehyde[1]	9.85	s	1H	-CHO
7.90	d	1H	Ar-H	
7.75	dd	1H	Ar-H	
7.10	d	1H	Ar-H	
3.95	s	3H	-OCH <sub>3</sub>	
3-chloro-4-methoxybenzoic acid	~13.0 (variable)	br s	1H	-COOH
7.95	d	1H	Ar-H	
7.85	dd	1H	Ar-H	
7.05	d	1H	Ar-H	
3.90	s	3H	-OCH <sub>3</sub>	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) [ppm]
(3-chloro-4-methoxyphenyl)methanol	Data not available in the searched sources.
3-chloro-4-methoxybenzaldehyde[1]	189.5, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5, 56.5
3-chloro-4-methoxybenzoic acid	166.5, 158.0, 133.0, 131.5, 125.0, 123.0, 112.0, 56.0

Table 3: IR Spectroscopic Data

Compound	Absorption Bands ( $\text{cm}^{-1}$ )	Functional Group
(3-chloro-4-methoxyphenyl)methanol	~3350 (broad), ~2950, ~1600, ~1500, ~1250, ~1030, ~800	O-H (alcohol), C-H ( $\text{sp}^3$ ), C=C (aromatic), C=C (aromatic), C-O (ether), C-O (alcohol), C-Cl
3-chloro-4-methoxybenzaldehyde[2]	~2850, ~2750, ~1690, ~1600, ~1500, ~1260, ~810	C-H (aldehyde), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C=C (aromatic), C-O (ether), C-Cl
3-chloro-4-methoxybenzoic acid	~3000 (very broad), ~1700, ~1600, ~1500, ~1250, ~920, ~810	O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C=C (aromatic), C-O (ether), O-H bend (out-of-plane), C-Cl

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
(3-chloro-4-methoxyphenyl)methanol	172/174 (M <sup>+</sup> , Cl isotope pattern)	155/157, 141, 113
3-chloro-4-methoxybenzaldehyde[2]	170/172 (M <sup>+</sup> , Cl isotope pattern)	169/171, 141, 113
3-chloro-4-methoxybenzoic acid	186/188 (M <sup>+</sup> , Cl isotope pattern)	169/171, 141, 113

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- <sup>1</sup>H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- <sup>13</sup>C NMR Acquisition: The spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using proton decoupling.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a universal ATR accessory.[2]

- Acquisition: Spectra were collected in the range of 4000-650  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The ATR correction was applied to the raw spectrum. The resulting spectrum is presented as transmittance (%).

### 3. Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Instrumentation: Mass spectra were obtained on a mass spectrometer using Electron Ionization (EI) at 70 eV.
- Acquisition: The spectra were scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu.
- Data Analysis: The molecular ion peak and major fragment ions were identified from the mass spectrum. The isotopic pattern for chlorine-containing fragments ( $^{35}\text{Cl}/^{37}\text{Cl}$  in an approximate 3:1 ratio) was used for confirmation.

## Synthetic Pathway

The synthesis of **(3-chloro-4-methoxyphenyl)methanol** from its precursor 3-chloro-4-methoxybenzaldehyde typically involves the reduction of the aldehyde functional group.



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Synthetic route from aldehyde to alcohol.

This guide provides a foundational set of spectroscopic data for **(3-chloro-4-methoxyphenyl)methanol** and its common precursors. Researchers can utilize this information for reaction monitoring, quality assessment, and structural verification.

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## References

- 1. rsc.org [rsc.org]
- 2. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
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